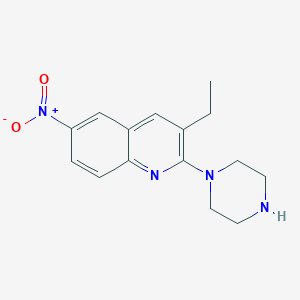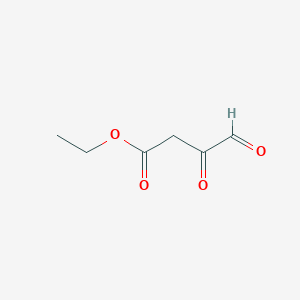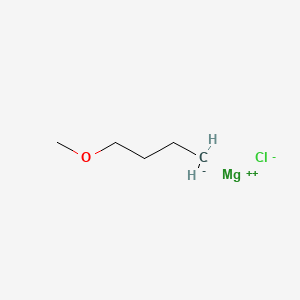![molecular formula C20H24Br2O2 B12591054 1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-32-0](/img/structure/B12591054.png)
1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[Hexano-1,6-diilbis(oxi)]bis[3-(bromometil)benceno] es un compuesto orgánico con una estructura compleja. Consiste en una cadena de hexano unida por átomos de oxígeno a dos anillos de benceno, cada uno de los cuales está sustituido con un grupo bromometil.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1,1'-[Hexano-1,6-diilbis(oxi)]bis[3-(bromometil)benceno] típicamente implica la reacción de 1,6-hexanodiol con 3-bromometilfenol en presencia de una base. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde los grupos hidroxilo del hexanodiol reaccionan con los grupos bromometil del fenol, formando el producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. Esto a menudo incluye el uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,1'-[Hexano-1,6-diilbis(oxi)]bis[3-(bromometil)benceno] puede sufrir diversas reacciones químicas, incluyendo:
Sustitución Nucleofílica: Los grupos bromometil pueden ser sustituidos por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para eliminar los átomos de bromo o para convertir los grupos bromometil en otros grupos funcionales.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen azida de sodio, tiolato de potasio y alcóxido de sodio. Las reacciones se llevan a cabo típicamente en solventes apróticos polares como dimetilsulfóxido (DMSO) o acetonitrilo.
Oxidación: Se pueden usar reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se emplean comúnmente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica con azida de sodio produciría el derivado de azida correspondiente, mientras que la oxidación con permanganato de potasio podría introducir grupos carboxilo.
Aplicaciones Científicas De Investigación
1,1'-[Hexano-1,6-diilbis(oxi)]bis[3-(bromometil)benceno] tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Ciencia de Materiales: El compuesto se puede utilizar en la preparación de polímeros y otros materiales con propiedades específicas, como una mayor estabilidad térmica o conductividad.
Estudios Biológicos: Se puede utilizar como precursor para la síntesis de compuestos biológicamente activos, que luego se estudian por sus posibles efectos terapéuticos.
Mecanismo De Acción
El mecanismo mediante el cual 1,1'-[Hexano-1,6-diilbis(oxi)]bis[3-(bromometil)benceno] ejerce sus efectos depende de la aplicación específica. En la síntesis orgánica, su reactividad se debe principalmente a la presencia de los grupos bromometil, que pueden sufrir reacciones de sustitución nucleofílica. En los sistemas biológicos, el compuesto o sus derivados pueden interactuar con dianas moleculares específicas, como enzimas o receptores, para ejercer sus efectos.
Comparación Con Compuestos Similares
Compuestos Similares
1,1'-[Hexano-1,6-diilbis(oxi)]bis[2-(benciloxi)benceno]: Estructura similar pero con grupos benciloxi en lugar de grupos bromometil.
1,1'-[Hexano-1,6-diilbis(oxi)]bis[heptadecafluorononeno]: Contiene grupos alquilo fluorados, que imparten diferentes propiedades químicas.
Unicidad
1,1'-[Hexano-1,6-diilbis(oxi)]bis[3-(bromometil)benceno] es único debido a la presencia de grupos bromometil, que lo hacen altamente reactivo y versátil para diversas transformaciones químicas. Esta reactividad lo distingue de compuestos similares que pueden tener sustituyentes menos reactivos.
Propiedades
Número CAS |
560086-32-0 |
|---|---|
Fórmula molecular |
C20H24Br2O2 |
Peso molecular |
456.2 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-[6-[3-(bromomethyl)phenoxy]hexoxy]benzene |
InChI |
InChI=1S/C20H24Br2O2/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-14H,1-4,11-12,15-16H2 |
Clave InChI |
FKROWJYTZUXVIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
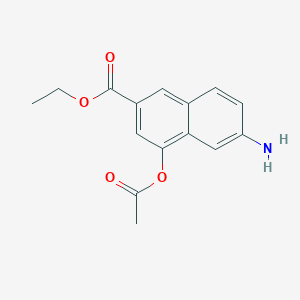
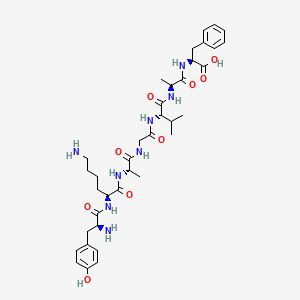
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
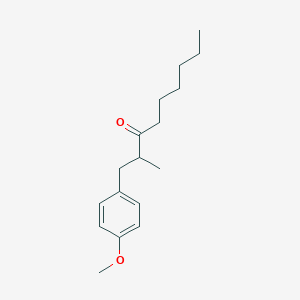
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)

![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
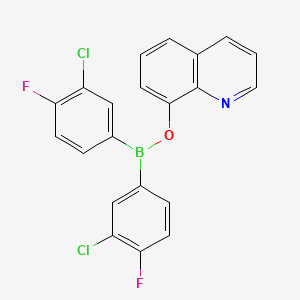
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
